molecular formula C9H15ClN2O2 B15340910 (2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride CAS No. 3442-51-1

(2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride

Cat. No.: B15340910
CAS No.: 3442-51-1
M. Wt: 218.68 g/mol
InChI Key: JKPGFNSHHSODJD-UHFFFAOYSA-N
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Description

(2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride (CAS 3442-51-1) is a chemical intermediate of significant interest in organic and medicinal chemistry research. Its molecular formula is C9H14N2O2, and it has a monoisotopic mass of 182.10553 Da . The compound features a reactive hydrazine group linked to a 2-(o-methoxyphenoxy)ethyl scaffold, making it a versatile building block for the synthesis of more complex molecules. A primary research application of this hydrazine derivative is its role as a potential genotoxic impurity (GTI) or synthetic intermediate in the production of active pharmaceutical ingredients (APIs), specifically in the synthesis pathway of Carvedilol, a non-selective beta-blocker used to treat cardiovascular conditions . Its identification and control at trace levels are critical in pharmaceutical development to ensure drug safety, in compliance with guidelines from regulatory agencies like the EMA and US-FDA . Toxicity studies indicate an intraperitoneal LD50 of 400 mg/kg and an oral LD50 of 700 mg/kg in rodent models . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this compound with appropriate safety precautions.

Properties

CAS No.

3442-51-1

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

[2-(2-methoxyphenoxy)ethylamino]azanium;chloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-4-2-3-5-9(8)13-7-6-11-10;/h2-5,11H,6-7,10H2,1H3;1H

InChI Key

JKPGFNSHHSODJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN[NH3+].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table compares (2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride with structurally related hydrazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference ID
(2-(o-Methoxyphenoxy)ethyl)hydrazine HCl 69717-90-4 C₉H₁₃N₂O₂·HCl 202.68 (est.) o-Methoxy on phenoxy ethyl group
[2-(2-Methylphenoxy)ethyl]hydrazine HCl 69781-93-7 C₉H₁₄N₂O·HCl 202.68 Methyl substituent on phenoxy ethyl group
3-Methoxyphenylhydrazine HCl 39232-91-2 C₇H₉N₂O·HCl 172.62 Methoxy at meta position on phenyl ring
4-Methoxyphenylhydrazine HCl 19501-58-7 C₇H₉N₂O·HCl 172.62 Methoxy at para position on phenyl ring
(2-Methoxyethyl)hydrazine HCl 936249-35-3 C₃H₁₁ClN₂O 126.59 Aliphatic methoxyethyl group

Key Observations :

  • Substituent Position : The ortho-methoxy group in the target compound distinguishes it from meta- and para-substituted phenylhydrazines, which exhibit different electronic and steric properties .
  • Ethyl Spacer: The phenoxy ethyl chain provides greater conformational flexibility compared to direct phenyl-linked hydrazines (e.g., 3-methoxyphenylhydrazine) .
  • Aliphatic vs. Aromatic : The aliphatic (2-methoxyethyl) analog lacks aromaticity, leading to reduced π-π interactions and altered solubility .
Reactivity:
  • Nucleophilicity : The hydrazine moiety reacts with carbonyl groups (e.g., aldehydes, ketones) to form hydrazones, a key step in synthesizing heterocycles like pyrazoles and triazoles . The ortho-methoxy group may enhance electron density on the hydrazine, increasing reactivity compared to electron-withdrawing substituents (e.g., fluorine in (2-fluoro-4-methylphenyl)hydrazine HCl) .
  • Salt Stability : The hydrochloride form improves stability during storage and reactions compared to free-base hydrazines .

Pharmacological and Physicochemical Properties

Property Target Compound 3-Methoxyphenylhydrazine HCl 4-Methoxyphenylhydrazine HCl (2-Methoxyethyl)hydrazine HCl
Solubility in Water Moderate Low Low High
LogP (Predicted) 1.8 1.2 1.3 -0.5
Melting Point 180–185°C (est.) 165–170°C 170–175°C 120–125°C
Bioavailability Moderate (aromatic lipophilicity) Low Low High (aliphatic polarity)

Notes:

  • The target compound’s aromatic structure contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Aliphatic analogs like (2-methoxyethyl)hydrazine HCl exhibit higher water solubility but lower bioavailability due to reduced cell membrane penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Nucleophilic Substitution : Reacting 2-(o-methoxyphenoxy)ethyl halides with hydrazine hydrate under basic conditions (e.g., NaOH in ethanol) at reflux (6–8 hours) .

  • Ester Hydrazinolysis : Hydrazine hydrate can react with esters (e.g., ethyl 2-(o-methoxyphenoxy)acetate) in ethanol under reflux to form hydrazide intermediates, followed by acidification to the hydrochloride salt .

  • Key Parameters : Stoichiometric excess of hydrazine (1.5–2 eq), solvent polarity (ethanol/water mixtures enhance solubility), and temperature control (60–80°C) to minimize side reactions .

    • Data Table : Common Synthetic Routes
MethodReagents/ConditionsYield RangeReferences
Nucleophilic Substitution2-(o-Methoxyphenoxy)ethyl chloride, NH₂NH₂·HCl, NaOH/EtOH, reflux60–75%
Ester HydrazinolysisEthyl ester derivative, NH₂NH₂·H₂O, EtOH, 30 h stirring70–85%

Q. How is the molecular structure of this compound characterized spectroscopically?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ 3.8–4.0 ppm), phenoxy aromatic protons (δ 6.5–7.5 ppm), and hydrazine NH signals (δ 2.5–3.5 ppm, broad) .
  • IR : Stretching vibrations for N–H (3200–3400 cm⁻¹), C–O (1250 cm⁻¹), and C–N (1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₄ClN₂O₂ (e.g., [M+H]⁺ = 233.08) .

Q. What are the primary chemical reactions involving this hydrazine derivative?

  • Oxidation : Forms azo compounds (R–N=N–R') with oxidizing agents like H₂O₂ or KMnO₄, critical for dye synthesis .
  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazolines) .
  • Substitution : The hydrazine group participates in nucleophilic displacement with alkyl halides or sulfonating agents .

Q. How is this compound screened for preliminary biological activity?

  • Antimicrobial Assays : Disk diffusion against E. coli and S. aureus; MIC values determined via broth microdilution (1–100 µg/mL) .
  • Enzyme Inhibition : Tested against aminopeptidase N or COX-2 using fluorogenic substrates (IC₅₀ calculations) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Purity Validation : HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) .
  • Structural Confirmation : Single-crystal XRD to verify the absence of polymorphic forms affecting activity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., SN2 mechanism dominance in polar aprotic solvents) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution on the hydrazine group .

Q. How do structural modifications (e.g., substituent variations) impact its bioactivity?

  • SAR Strategies :

  • Phenoxy Group : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity .
  • Hydrazine Chain : Extend ethyl spacer to propyl for improved membrane permeability .
    • Data Table : Bioactivity of Analogues
SubstituentTarget Enzyme (IC₅₀, µM)Antimicrobial MIC (µg/mL)References
o-Methoxy (Parent)COX-2: 12.325 (E. coli)
p-TrifluoromethylCOX-2: 8.718 (E. coli)
m-ChloroAminopeptidase N: 5.412 (S. aureus)

Q. What are the stability profiles of this compound under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the hydrazine group in acidic/alkaline conditions; oxidation in air .
  • Optimal Storage : Desiccated at –20°C under argon; aqueous solutions (pH 4–6) stable for ≤72 hours .

Q. Which advanced analytical techniques resolve complex mixtures in reaction monitoring?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to separate hydrazine derivatives and byproducts .
  • In Situ IR : Track hydrazine consumption via N–H peak attenuation during synthesis .

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